2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Overview
Description
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: is a heterocyclic compound with the molecular formula C7H6Cl2N2 and a molecular weight of 189.04 g/mol . This compound is characterized by a cyclopenta[d]pyrimidine ring system that is substituted with chlorine atoms at the 2 and 4 positions. It is a solid at room temperature with a melting point ranging from 71-79°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentadiene in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives , while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
Chemistry: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antiviral , antibacterial , and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2,4-Dichloro-5,6-trimethylenepyrimidine
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHAOFBLGZCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282687 | |
Record name | 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-43-3 | |
Record name | 5466-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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